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Macrocyclic thrombin inhibitor -

Macrocyclic thrombin inhibitor

Catalog Number: EVT-10917331
CAS Number:
Molecular Formula: C30H45N7O5
Molecular Weight: 583.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Macrocyclic thrombin inhibitors are a class of compounds designed to selectively inhibit thrombin, a serine protease that plays a crucial role in the coagulation cascade. Thrombin is responsible for converting fibrinogen into fibrin, which is essential for blood clot formation. The development of macrocyclic inhibitors has emerged as a promising strategy due to their potential for high selectivity and potency against thrombin while minimizing off-target effects.

These inhibitors are characterized by their unique cyclic structure, which allows for specific interactions with the thrombin active site. Macrocyclic compounds have shown significant therapeutic potential, particularly in treating thromboembolic disorders, where controlling thrombin activity can be critical.

Source and Classification

Macrocyclic thrombin inhibitors are classified based on their structural features and mechanism of action. They can be derived from natural products or synthesized through various chemical methods. The primary sources of these compounds include:

  • Natural products: Some macrocyclic inhibitors are inspired by naturally occurring peptides and proteins that exhibit inhibitory activity against thrombin.
  • Synthetic methodologies: Advances in synthetic organic chemistry have enabled the design and production of novel macrocyclic structures with enhanced binding affinity and specificity.

The classification can also be based on their binding modes, which include competitive and non-competitive inhibition of thrombin.

Synthesis Analysis

Methods and Technical Details

The synthesis of macrocyclic thrombin inhibitors typically involves several key strategies:

  1. Diversity-Oriented Synthesis: This approach allows for the rapid generation of a variety of macrocyclic structures. Techniques such as thiol-to-amine cyclization reactions have been employed to create large libraries of macrocycles without extensive purification steps, enabling high-throughput screening against thrombin .
  2. Solid-Phase Synthesis: This method facilitates the assembly of macrocyclic compounds on solid supports, allowing for easier purification and characterization. Solid-phase peptide synthesis has been adapted to produce cyclic peptides that act as thrombin inhibitors .
  3. Acylation Reactions: Efficient acylation reactions have been utilized to modify existing scaffolds, enhancing their inhibitory properties against thrombin while minimizing side products .
  4. DNA-Encoded Chemical Libraries: These libraries have been developed to discover high-affinity thrombin inhibitors through affinity selection techniques, enabling rapid identification of potent candidates .
Molecular Structure Analysis

Structure and Data

The molecular structure of macrocyclic thrombin inhibitors typically features a cyclic backbone with various functional groups that interact with the active site of thrombin. For instance, a notable example is the inhibitor P2, which consists of a tetrapeptide linked by a di-bromomethyl benzyl moiety .

Key structural characteristics include:

  • Cyclic Framework: This structure enhances binding affinity due to a better fit within the active site.
  • Functional Groups: Specific groups such as proline and pyrazinone enhance selectivity against other proteases like trypsin and tissue plasminogen activator .

Data from X-ray crystallography studies provide insights into the precise interactions between these inhibitors and thrombin, revealing critical binding interactions that contribute to their selectivity and potency .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing macrocyclic thrombin inhibitors often include:

  1. Cyclization Reactions: These reactions form the core cyclic structure essential for inhibitory activity. Various cyclization methods are employed depending on the functional groups present in the precursors.
  2. Modification Reactions: Post-cyclization modifications enhance the pharmacological properties of the inhibitors, including solubility and binding affinity.
  3. Screening Assays: Following synthesis, compounds undergo direct assays to evaluate their inhibitory potency against thrombin, often yielding nanomolar inhibitors .
Mechanism of Action

Process and Data

Macrocyclic thrombin inhibitors exert their effects primarily through competitive inhibition at the active site of thrombin. The mechanism involves:

  1. Binding Affinity: The cyclic structure allows for tight binding within the active site cleft of thrombin, blocking substrate access.
  2. Specific Interactions: Key residues in both the inhibitor and thrombin facilitate specific interactions that stabilize the inhibitor-enzyme complex.
  3. Inhibition Constants: Many macrocyclic inhibitors demonstrate low inhibition constants (e.g., KiK_i values in the nanomolar range), indicating strong binding affinity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Macrocyclic thrombin inhibitors possess distinct physical and chemical properties that contribute to their efficacy:

  • Molecular Weight: Typically below 1 kDa, allowing for favorable pharmacokinetics.
  • Solubility: Enhanced solubility profiles compared to traditional small-molecule inhibitors due to their structural characteristics.
  • Stability: Many macrocycles exhibit increased metabolic stability owing to their rigid structure, reducing susceptibility to enzymatic degradation.

Analyses often include spectroscopic methods (NMR, mass spectrometry) to confirm structural integrity and purity.

Applications

Scientific Uses

Macrocyclic thrombin inhibitors have several important applications in scientific research and medicine:

  • Therapeutic Agents: They are being explored as potential treatments for conditions involving abnormal blood clotting, such as deep vein thrombosis and pulmonary embolism.
  • Research Tools: These compounds serve as valuable tools in biochemical research to study thrombin activity and its role in coagulation pathways.
  • Drug Development: Macrocyclic structures are increasingly being investigated for their potential in developing new classes of anticoagulant drugs with improved safety profiles compared to traditional therapies like heparin.
Scaffold-Based Approaches

Proline- and Pyrazinone-Based Macrocyclic Frameworks

Pyrazinone-derived macrocycles represent a structurally novel class of thrombin inhibitors designed to optimize interactions with the enzyme’s active site. These frameworks leverage the pyrazinone core as a rigid scaffold that positions key pharmacophores for enhanced binding. Combinatorial synthesis techniques enable the rapid generation of diverse macrocyclic libraries by conjugating carboxylic acid fragments to peripheral groups on pyrazinone scaffolds. This approach, executed at picomole scales using acoustic droplet ejection technology, facilitates the screening of >19,000 compounds, leading to the identification of nanomolar inhibitors (e.g., L86 and T76) [3] [7]. Molecular dynamics simulations reveal that these inhibitors bind thrombin in a substrate-like orientation, with the pyrazinone moiety facilitating π-stacking and hydrogen-bonding interactions with residues Gly216 and Ser214. Notably, the T76 inhibitor exhibits weaker binding to Glu217 due to steric clashes, underscoring the role of scaffold fine-tuning [6].

Olefin metathesis macrocyclization further optimizes pyrazinone derivatives by forming 20-membered rings that enforce preorganized conformations. This strategy enhances thrombin affinity by reducing the entropic penalty of binding. For example, metathesis-derived macrocycles show 10-fold improved potency over linear precursors, with Ki values reaching sub-micromolar ranges [10].

Table 1: Key Pyrazinone-Based Macrocyclic Thrombin Inhibitors

CompoundStructureKi/IC₅₀Binding Features
L86Pyrazinone-Arg macrocycle44 ± 1 nMDisrupts His57-Ser195 H-bond; stacks with Trp60D
T76Pyrazinone-D-Thr macrocycle0.92 µMCompetitive inhibition; substrate-like orientation
Metathesis derivative20-membered ring~100 nMPreorganized conformation; reduced entropic penalty

Biphenyl Ether-Linked Tripeptide Architectures

Biphenyl ether linkages introduce conformational rigidity into tripeptide inhibitors, optimizing spatial positioning for thrombin’s S1–S3 pockets. The archetypal sequence D-Phe(P3)-Pro(P2)-D-Arg(P1)-P1' capitalizes on D-amino acids to resist proteolysis while maintaining high affinity. X-ray crystallography of complexes like D-Phe-Pro-D-Arg-D-Thr (Ki = 0.92 µM) demonstrates that the D-Arg residue occupies the S1 specificity pocket, forming a hydrogen-bonded antiparallel β-sheet with thrombin’s Ser214-Gly216 backbone. The biphenyl ether linker extends into the hydrophobic S2 pocket, engaging Tyr60A and Trp60D via aromatic stacking [5] [8].

The P1' residue critically modulates stability and potency. Small hydrophobic or polar residues (D-Thr, D-Ser) yield optimal activity by avoiding steric clashes with the catalytic triad. Structural analyses reveal that bulkier P1' residues (e.g., D-Ile) distort the geometry of the catalytic Ser195, reducing nucleophilic efficiency [5].

Table 2: Impact of P1' Residues on Biphenyl Ether-Linked Inhibitors

P1' ResidueKi (µM)Proteolysis ResistanceStructural Effect
D-Thr0.92HighDisrupts His57-Ser195 H-bond
D-Ser1.1HighMinimal active-site distortion
D-Ile3.8ModerateUnfavorable Ser195 orientation; reduced catalysis

Conformational Restriction via Side-Chain Cyclization

Side-chain macrocyclization reduces conformational flexibility, enhancing selectivity and potency by minimizing entropic costs upon thrombin binding. This strategy is exemplified by pyrazole-based macrocycles where aliphatic or aromatic linkers tether distal positions of linear inhibitors. For instance, macrocyclization of a promiscuous kinase inhibitor (1, KD = 186 nM against BMPR2) via a C5 aliphatic linker yields 8a (KD = 83.5 nM), which shows 10-fold improved selectivity for thrombin over related serine proteases. Isothermal titration calorimetry (ITC) confirms that the entropy-driven binding of 8a (−TΔS = −5.2 kcal/mol) contrasts with the enthalpy-driven profile of its linear counterpart, highlighting the entropic advantage of preorganization [4].

Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations corroborate that constrained macrocycles like L86 exhibit 30% lower binding free energies (−42.3 kcal/mol) than linear analogues due to reduced desolvation penalties and optimized van der Waals contacts [6]. Linker length and composition are crucial: shortening an aliphatic chain by one methylene unit (8c) increases off-target effects, while oxygen incorporation (8d) abolishes activity by disrupting hydrophobic interactions [4].

Properties

Product Name

Macrocyclic thrombin inhibitor

IUPAC Name

2-[3-[2,5,14,15,18-pentaoxo-3-(2-phenylethyl)-1,4,13,17-tetrazabicyclo[17.3.0]docosan-16-yl]propyl]guanidine

Molecular Formula

C30H45N7O5

Molecular Weight

583.7 g/mol

InChI

InChI=1S/C30H45N7O5/c31-30(32)34-19-9-13-22-26(39)28(41)33-18-8-3-1-2-7-15-25(38)35-23(17-16-21-11-5-4-6-12-21)29(42)37-20-10-14-24(37)27(40)36-22/h4-6,11-12,22-24H,1-3,7-10,13-20H2,(H,33,41)(H,35,38)(H,36,40)(H4,31,32,34)

InChI Key

CAAKGZMZBILONA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)C(=O)NCCC1)CCCN=C(N)N)CCC3=CC=CC=C3

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